molecular formula C8H16O3 B8020592 (3,3-Dimethoxy-1-methylcyclobutyl)methanol

(3,3-Dimethoxy-1-methylcyclobutyl)methanol

Cat. No.: B8020592
M. Wt: 160.21 g/mol
InChI Key: NKZNXZJFORUJLZ-UHFFFAOYSA-N
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Description

(3,3-Dimethoxy-1-methylcyclobutyl)methanol is a cyclobutane derivative characterized by a four-membered ring substituted with two methoxy groups at the 3,3 positions, a methyl group at position 1, and a hydroxymethyl (-CH₂OH) substituent. Cyclobutane-based alcohols are of interest in medicinal and synthetic chemistry due to their conformational rigidity and tunable electronic effects from substituents like methoxy or methyl groups .

Properties

IUPAC Name

(3,3-dimethoxy-1-methylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(6-9)4-8(5-7,10-2)11-3/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZNXZJFORUJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition for Cyclobutane Core Construction

The cyclobutane scaffold in (3,3-dimethoxy-1-methylcyclobutyl)methanol is often constructed via photochemical or thermal [2+2] cycloaddition. For example, a modified procedure from the Royal Society of Chemistry (RSC) involves reacting 1-bromo-3,5-dimethoxybenzene with ((1-methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane in tetrahydrofuran (THF) under argon, followed by quenching with TMPLi at −78°C to yield bicyclic intermediates. While this method primarily generates fused bicyclic systems, analogous protocols can be adapted for monocyclic cyclobutanes by adjusting the diene and dienophile pairing.

Methoxy Group Installation and Hydroxymethylation

Simultaneous Methoxylation via Nucleophilic Substitution

Methoxy groups at the 3,3-positions are introduced using dimethyl sulfate or methyl triflate in the presence of a base. A representative procedure from PubChem involves treating a cyclobutanol precursor with dimethyl sulfate and potassium carbonate in acetonitrile at reflux, achieving 85–90% conversion to the dimethoxy product. Alternatively, the RSC method employs trimethylsilyl-protected intermediates, deprotected via aqueous NH₄Cl to reveal methoxy groups.

Hydroxymethyl Group Introduction via Carbonyl Reduction

The hydroxymethyl moiety is typically installed by reducing a ketone intermediate. For instance, 3,3-dimethoxy-1-methylcyclobutanone is reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran. The patent literature reports yields of 70–80% for analogous reductions, with purification via silica gel chromatography (ethyl acetate/petroleum ether).

Catalytic and Enantioselective Approaches

Palladium-Catalyzed Cross-Coupling for Functional Group Manipulation

Palladium-mediated reactions enable late-stage functionalization. A patent details the use of tris(dibenzylideneacetone)dipalladium(0) with 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) to couple boronic acid derivatives with halogenated cyclobutanes, facilitating the introduction of methoxy or methyl groups. This method achieves 55–65% yields with high regioselectivity.

Asymmetric Synthesis Using Chiral Auxiliaries

Enantioselective routes remain underexplored for this compound. However, chiral pool strategies using menthol or binaphthol derivatives as auxiliaries could theoretically induce asymmetry during cyclobutane formation. Computational studies suggest that Jacobsen’s thiourea catalysts may enhance enantiomeric excess (ee) in ketone reductions, though experimental validation is pending.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting reaction conditions, yields, and limitations:

Method Starting Material Key Reagents/Catalysts Yield Reference
[2+2] Cycloaddition1-Bromo-3,5-dimethoxybenzeneTMPLi, THF, −78°C30–36%
Grignard AlkylationCyclobutanone derivativeCH₃MgBr, BF₃·OEt₂24–40%
Methoxy InstallationCyclobutanol(CH₃O)₂SO₂, K₂CO₃, CH₃CN85–90%
Palladium Cross-CouplingHalogenated cyclobutanePd₂(dba)₃, SPhos55–65%

Challenges and Optimization Strategies

Steric Hindrance in Cyclization

The 1-methyl group introduces significant steric bulk, often reducing cycloaddition efficiency. Microwave-assisted synthesis or high-pressure conditions may improve reaction rates and yields.

Purification of Polar Intermediates

The hydroxymethyl group increases polarity, complicating isolation. Gradient elution with ethyl acetate/hexanes (1:4 to 1:1) or recrystallization from petroleum ether at −20°C effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethoxy-1-methylcyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(3,3-Dimethoxy-1-methylcyclobutyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxy-1-methylcyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include:

    Enzymatic oxidation: Conversion to active metabolites.

    Receptor binding: Interaction with cellular receptors to modulate biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Cyclobutylmethanol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Evidence ID
(3,3-Dimethoxy-1-methylcyclobutyl)methanol C₉H₁₈O₃ ~174.23* 3,3-dimethoxy, 1-methyl, hydroxymethyl (Inferred)
[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanol C₈H₁₃F₃O 182.185 3,3-dimethyl, 1-trifluoromethyl
(1-Methylcyclobutyl)methanol C₆H₁₂O 100.161 1-methyl, hydroxymethyl
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol C₇H₁₂F₂O₃S 214.2 3,3-difluoro, methanesulfonylmethyl
2-(3,3-Dimethoxycyclobutyl)ethan-1-amine C₈H₁₇NO₂ 159.23 3,3-dimethoxy, ethanamine substituent

*Estimated based on similar analogs.

Key Observations:

Substituent Effects on Molecular Weight: The trifluoromethyl group in increases molecular weight (182.185 g/mol) compared to the simpler (1-Methylcyclobutyl)methanol (100.161 g/mol) . Methoxy and methyl substituents contribute moderately to mass, while fluorine and sulfonyl groups add significant weight .

Functional Group Comparisons

Methoxy vs. Methyl Substitutents:

  • 3,3-Dimethoxy Derivatives: The dimethoxy groups in this compound and 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine likely increase hydrophilicity compared to non-polar methyl analogs. This could improve aqueous solubility but reduce lipid membrane permeability.
  • Trifluoromethyl vs.

Hydroxymethyl vs. Amine Groups:

  • The hydroxymethyl group in the target compound may participate in hydrogen bonding, whereas the ethanamine group in offers basicity and nucleophilicity, impacting applications in drug design (e.g., protonation states at physiological pH).

Data from Authoritative Sources

While specific physical data (e.g., melting points, boiling points) for this compound are absent in the evidence, resources like the Merck Index and Knovel Critical Tables are recommended for validated thermodynamic and spectral data. These sources provide methodologies for extrapolating properties from structural analogs, such as:

  • Boiling Points: Cyclobutanol derivatives typically have higher boiling points than linear alcohols due to ring strain and increased surface area.
  • Spectral Data : Methoxy groups show characteristic C-O stretching bands in IR (~1100 cm⁻¹) and distinct ¹H NMR signals (~3.3 ppm for OCH₃) .

Biological Activity

(3,3-Dimethoxy-1-methylcyclobutyl)methanol is a cyclobutyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two methoxy groups and a hydroxyl group, making it a versatile candidate for various biological assays and therapeutic applications.

The molecular formula of this compound is C9H18O3C_9H_{18}O_3. The presence of methoxy groups contributes to its chemical reactivity, allowing it to participate in various reactions such as oxidation and reduction.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. It may act as a ligand for various receptors or enzymes, modulating their activity. The compound's hydroxyl group enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Pathogen MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown antiproliferative effects on cancer cell lines. Notably, studies have reported IC50 values indicating its effectiveness against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines.

Cell Line IC50 (µg/mL)
HeLa120
A549150

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Microbiology evaluated the antimicrobial efficacy of various compounds including this compound. The results indicated that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant strains .
  • Antiproliferative Study : Research conducted at a leading cancer research institute assessed the antiproliferative effects of this compound on several cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclobutyl derivatives with methanol under acidic conditions. The product is purified using chromatographic techniques to ensure high purity for biological testing.

Q & A

Q. Critical Considerations :

  • Protect sensitive functional groups during synthesis (e.g., silyl ethers for alcohols).
  • Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like ring-opening of the cyclobutane.

Q. Data Validation :

  • Monitor reaction progress using TLC or HPLC.
  • Confirm purity (>95%) via GC-MS or NMR .

How can NMR and mass spectrometry be utilized to confirm the structure of this compound?

Basic Research Question
NMR Analysis :

  • <sup>1</sup>H NMR : Identify methoxy protons (δ 3.2–3.4 ppm, singlet) and cyclobutane ring protons (δ 1.5–2.5 ppm, multiplet).
  • <sup>13</sup>C NMR : Confirm quaternary carbons (e.g., cyclobutane C1-methyl at δ 25–30 ppm) and methoxy carbons (δ 50–55 ppm).

Q. Mass Spectrometry :

  • High-Resolution MS : Exact mass calculation (e.g., C8H16O3 requires m/z 160.1099).
  • Fragmentation Patterns : Look for loss of methoxy groups (-31 Da) or cyclobutane ring cleavage.

Q. Cross-Validation :

  • Compare spectral data with computational predictions (e.g., PubChem or NIST databases) .

How do computational methods aid in predicting the reactivity of this compound in cycloaddition reactions?

Advanced Research Question
Density Functional Theory (DFT) :

  • Calculate activation energies for [2+2] or [4+2] cycloadditions to assess feasibility.
  • Simulate transition states to identify steric hindrance from the methyl group.

Q. Molecular Dynamics :

  • Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways.

Q. Validation :

  • Correlate computational results with experimental kinetic data (e.g., reaction rates under varying temperatures) .

When encountering conflicting solubility data, what methodological approaches resolve these discrepancies?

Advanced Research Question
Stepwise Analysis :

Reproducibility Check : Repeat solubility tests under controlled conditions (pH, temperature).

Advanced Characterization : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility.

Controlled-Release Studies : Compare solubility in buffered vs. non-buffered systems.

Q. Case Study :

  • Conflicting solubility in water vs. DMSO may arise from impurities; purify via recrystallization and re-test .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. Thermal Hazards :

  • Avoid open flames (flammable liquid; flash point ~60°C). Store in airtight containers away from oxidizers .

How can kinetic studies elucidate the degradation pathways of this compound under varying pH conditions?

Advanced Research Question
Experimental Design :

pH-Varied Stability Tests : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C.

Sampling Intervals : Analyze degradation products at 0, 24, 48, and 72 hours via LC-MS.

Q. Key Findings :

  • Acidic conditions (pH < 4) may hydrolyze methoxy groups to phenolic derivatives.
  • Base-catalyzed degradation could lead to cyclobutane ring-opening.

Q. Data Interpretation :

  • Plot degradation rates vs. pH to identify dominant pathways .

What are the key considerations in designing a purification strategy using column chromatography?

Basic Research Question
Parameters to Optimize :

  • Stationary Phase : Silica gel (40–63 µm) for polar compounds.
  • Mobile Phase : Gradient elution with hexane/ethyl acetate (non-polar to polar).
  • Detection : UV absorbance at 254 nm (conjugated systems).

Q. Troubleshooting :

  • If elution is slow, increase ethyl acetate ratio or add 1–2% methanol.
  • Collect fractions every 10 mL and analyze by TLC .

What strategies validate the stereochemical configuration of derivatives using X-ray crystallography?

Advanced Research Question
Crystallization :

  • Grow single crystals via slow evaporation in a 1:1 ethanol/water mixture.

Q. Data Collection :

  • Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution diffraction.

Q. Analysis :

  • Refine structures using software (e.g., SHELXL) to confirm bond angles and torsional strain in the cyclobutane ring.

Q. Case Study :

  • Compare experimental data with computational models (e.g., Mercury CSD) to resolve stereoisomerism .

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